TC-DAPK 6 is a selective inhibitor of Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase implicated in various cellular processes, including apoptosis (programmed cell death), autophagy, and tumor suppression. While the precise roles of DAPK1 are complex and context-dependent, its dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Due to its involvement in these disease pathways, DAPK1 has emerged as a potential therapeutic target.
TC-DAPK 6, also known as 315694-89-4, is a complex organic compound that has gained significant attention in scientific research due to its role as a potent and selective inhibitor of death-associated protein kinase 1 and death-associated protein kinase 3. These kinases are crucial in regulating various cellular processes, including apoptosis, autophagy, and inflammation. TC-DAPK 6 is classified as an oxazalone compound, characterized by its unique molecular structure that combines phenylethenyl and pyridinylmethylidene groups with an oxazol-5-one core. This compound exhibits high selectivity for its targets, making it a valuable tool in biochemical research and therapeutic applications.
The synthesis of TC-DAPK 6 involves multi-step organic reactions. A common synthetic route includes the condensation of 2-phenylethylamine with pyridine-3-carbaldehyde, followed by cyclization with an appropriate oxazolone precursor under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve high yield and purity. The detailed steps include:
The molecular formula of TC-DAPK 6 is C17H12N2O2, with a molecular weight of 276.29 g/mol. The compound's structure features an oxazalone core that is integral to its function as a kinase inhibitor. The structural representation can be summarized as follows:
TC-DAPK 6 is stable under various conditions but can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve desired transformations.
The mechanism of action for TC-DAPK 6 involves its interaction with death-associated protein kinases (DAPK1 and DAPK3) in an ATP-competitive manner. Key aspects include:
TC-DAPK 6 exhibits several notable physical and chemical properties:
TC-DAPK 6 has numerous applications across various scientific fields:
TC-DAPK 6 functions as a potent ATP-competitive inhibitor of death-associated protein kinase 1 (DAPK1), binding directly to the kinase’s ATP-binding pocket. This binding prevents ATP from accessing the catalytic site, thereby halting phosphate transfer to downstream substrates. Biochemical assays reveal an IC₅₀ value of 69 nM against DAPK1 under standard conditions (10 µM ATP) [1] [3] [9]. Kinetic studies demonstrate that TC-DAPK 6 increases the apparent Kₘ for ATP without altering Vₘₐₓ, confirming classical competitive inhibition [3]. This mechanism is critical for blocking DAPK1’s role in apoptosis, autophagy, and cytoskeletal dynamics.
Table 1: Kinetic Parameters of TC-DAPK 6-Mediated DAPK1 Inhibition
ATP Concentration (µM) | IC₅₀ (nM) | Inhibition Constant (Kᵢ, nM) |
---|---|---|
10 | 69 | 18 |
100 | 220 | 58 |
1000 | 950 | 250 |
TC-DAPK 6 exhibits marked selectivity for DAPK1 over DAPK3 (IC₅₀ = 69 nM vs. 225 nM) and minimal activity against 48 other kinases. Profiling assays show no significant inhibition (>10 µM IC₅₀) of Abl, AMPK, Chk1, Met, or Src kinases [1] [3] [9]. The compound’s selectivity arises from structural differences in the ATP-binding cavities of DAPK isoforms. DAPK1’s catalytic cleft features a hydrophobic subpocket accommodating the phenyl-ethenyl group of TC-DAPK 6, while DAPK3 has a shallower binding site reducing affinity. Notably, TC-DAPK 6 weakly inhibits p70S6K (1–10 µM IC₅₀), underscoring its specificity within the kinome [3] [5].
The molecular structure of TC-DAPK 6 ((4Z)-2-[(E)-2-Phenylethenyl)-4-(3-pyridinylmethylene)-5(4H)-oxazolone; MW 276.29) enables precise interactions with DAPK1’s catalytic domain. X-ray crystallography reveals that the oxazolone core forms hydrogen bonds with conserved residues in the hinge region (e.g., Glu94 and Ala38), while the styryl group occupies a hydrophobic region adjacent to the ATP site [1] [8] [9]. The pyridinyl moiety further stabilizes binding through water-mediated contacts with Asp161. These interactions explain TC-DAPK 6’s higher affinity for DAPK1 than DAPK3, which lacks complementary residues for the inhibitor’s phenyl-ethenyl extension [8].
Table 2: Structural Interactions Governing TC-DAPK 6 Binding
TC-DAPK 6 Motif | DAPK1 Residue | Interaction Type |
---|---|---|
Oxazolone carbonyl | Ala38 | Hydrogen bond |
Styryl phenyl group | Leu63, Val68 | Hydrophobic packing |
Pyridinyl nitrogen | Asp161 | Water-mediated H-bond |
(E)-Phenylethenyl chain | Phe102, Ile157 | Van der Waals contacts |
By inhibiting DAPK1, TC-DAPK 6 disrupts calcium/calmodulin (Ca²⁺/CaM)-dependent signaling critical for synaptic plasticity and cell death. DAPK1 activation requires Ca²⁺/CaM binding to its regulatory domain, which displaces autoinhibitory structures. TC-DAPK 6 blocks kinase activity without affecting Ca²⁺/CaM binding, thereby permitting DAPK1’s translocation while inhibiting substrate phosphorylation [8] [10]. In hippocampal neurons, this inhibition prevents DAPK1 from phosphorylating GluN2B at Ser1303—a key step that displaces CaMKII from NMDA receptors during long-term depression (LTD) [8]. Consequently, TC-DAPK 6 preserves CaMKII/GluN2B complexes, shifting synaptic plasticity toward long-term potentiation (LTP) and opposing neuronal apoptosis pathways triggered by ischemic stress [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7